4-Chloro-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine
Description
4-Chloro-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine (CAS: 478048-30-5, molecular formula: C₁₅H₁₃ClN₂, molar mass: 256.73 g/mol) is a pyrimidine derivative characterized by a chloro group at position 4, a methyl group at position 6, a 4-methylphenyl substituent at position 2, and a 2-propynyl group at position 5 . The compound’s structural complexity and functional diversity make it a candidate for applications in medicinal chemistry and materials science. Its synthesis and reactivity are influenced by the electron-withdrawing chloro group and the sterically bulky 4-methylphenyl and propynyl substituents.
Properties
IUPAC Name |
4-chloro-6-methyl-2-(4-methylphenyl)-5-prop-2-ynylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c1-4-5-13-11(3)17-15(18-14(13)16)12-8-6-10(2)7-9-12/h1,6-9H,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRDBONJQPGNGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)CC#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine typically involves multi-step organic reactions. One common method is the condensation of appropriate substituted anilines with β-diketones followed by cyclization and chlorination steps. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality. Solvent recovery and recycling, as well as waste management, are also important considerations in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized pyrimidines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Substituent Variations and Reactivity
Pyrimidine derivatives often exhibit distinct physicochemical and biological properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Propynyl Group: The target compound’s 2-propynyl group (C≡C–CH₂) is a reactive handle for click chemistry or further alkylation, distinguishing it from carborane- or aminomethyl-substituted analogs .
- Chloro and Methyl Groups : These substituents are common in pyrimidines for tuning electron density. For example, the chloro group in the target compound and 5-(4-chlorophenyl)-7-(4-methylphenyl)-pyrrolo[2,3-d]pyrimidine enhances electrophilicity at the pyrimidine core .
- Aromatic Substituents : The 4-methylphenyl group in the target compound and dimethyl isophthalate derivative () contribute to steric bulk and influence π-π stacking interactions.
Structural and Crystallographic Features
Crystal structure analyses reveal how substituents dictate molecular conformation and intermolecular interactions:
- Carborane Derivative () : The bulky carborane group induces significant steric hindrance, likely altering packing efficiency compared to the target’s propynyl group.
Biological Activity
4-Chloro-6-methyl-2-(4-methylphenyl)-5-(2-propynyl)pyrimidine (CAS Number: 478048-30-5) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits a variety of pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
- Molecular Formula : C15H13ClN2
- Molecular Weight : 272.73 g/mol
- Density : 1.21 g/cm³
- Boiling Point : 359.4 °C
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, a study conducted by Sabita et al. evaluated various pyrimidine compounds against cancer cell lines such as SiHa, A549, and MCF-7 using the MTT assay. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like etoposide .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.09 |
| Etoposide | MCF-7 | 0.12 |
Antimicrobial Activity
In addition to its anticancer properties, this pyrimidine derivative has demonstrated antimicrobial activity against various bacterial strains. Research indicates that it exhibits moderate inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Effects
Pyrimidines are also recognized for their anti-inflammatory properties. A study on related compounds showed that certain derivatives could significantly reduce inflammation markers in vitro, suggesting that this compound may possess similar effects .
Study on Cytotoxicity
A study by Jame et al. focused on the cytotoxic effects of thiazolidinone-pyrimidine hybrids, where 4-chloro-6-methyl derivatives were tested against HepG2 and HCT-116 cell lines. The findings revealed that these compounds exhibited notable cytotoxicity with maximum inhibition observed at concentrations around 250 μM after 72 hours .
Antiviral Activity
Research into the antiviral potential of heterocyclic compounds has shown promising results for pyrimidines. A recent investigation found that some pyrimidine derivatives could inhibit viral replication in vitro, suggesting that this compound may also have antiviral properties worth exploring further .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
